2-Bromo-5-nitro-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-nitro-1,3,4-thiadiazole is a heterocyclic compound containing bromine, nitrogen, oxygen, and sulfur atoms. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties.
Mechanism of Action
Target of Action
2-Bromo-5-nitro-1,3,4-thiadiazole, like other thiadiazole derivatives, has been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives are often associated with cancer pathogenesis .
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells . The compound’s interaction with its targets results in changes to the cellular environment, which can lead to a variety of downstream effects .
Biochemical Pathways
It is likely that the compound affects pathways related to cell growth and replication, given its potential anticancer properties
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may impact the bioavailability of the compound.
Result of Action
It is known that thiadiazole derivatives can display anticancer activities in various in vitro and in vivo models . The compound’s interaction with its targets can lead to changes in cell growth and replication, potentially leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of thiadiazole derivatives in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent
Biochemical Analysis
Biochemical Properties
2-Bromo-5-nitro-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer therapy . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and covalent modifications .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability . The impact of this compound on cell function highlights its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific amino acid residues in target enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s versatility in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under inert conditions but can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in nucleotide synthesis, thereby reducing the availability of nucleotides for DNA replication and repair . This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound affects metabolic flux by altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The localization and accumulation of this compound are critical determinants of its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is known to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole typically involves the bromination of 5-nitro-1,3,4-thiadiazole. This can be achieved by reacting 5-nitro-1,3,4-thiadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-nitro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction Reactions: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in acetic acid.
Major Products:
Substitution Reactions: Products include 2-azido-5-nitro-1,3,4-thiadiazole or 2-thiocyanato-5-nitro-1,3,4-thiadiazole.
Reduction Reactions: Products include 2-bromo-5-amino-1,3,4-thiadiazole.
Oxidation Reactions: Products include this compound sulfoxide or sulfone.
Scientific Research Applications
2-Bromo-5-nitro-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-1,3,4-thiadiazole: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Nitro-1,3,4-thiadiazole: Lacks the bromine atom, affecting its chemical properties and applications.
2-Chloro-5-nitro-1,3,4-thiadiazole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness: 2-Bromo-5-nitro-1,3,4-thiadiazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-bromo-5-nitro-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSYAVGEQIGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480481 | |
Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22758-10-7 | |
Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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